molecular formula C13H14N2O B8747688 6-[(2-Ethylphenyl)oxy]-3-pyridinamine

6-[(2-Ethylphenyl)oxy]-3-pyridinamine

Cat. No.: B8747688
M. Wt: 214.26 g/mol
InChI Key: YBWOGUYVSITHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-Ethylphenyl)oxy]-3-pyridinamine is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

6-(2-ethylphenoxy)pyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-2-10-5-3-4-6-12(10)16-13-8-7-11(14)9-15-13/h3-9H,2,14H2,1H3

InChI Key

YBWOGUYVSITHNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2=NC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 mL round-bottomed flask 2-[(2-ethylphenyl)oxy]-5-nitropyridine (Intermediate 45, 623 mg) was dissolved in ethanol (10 mL) to give a pale orange solution. Palladium on carbon (244 mg, 0.230 mmol) and hydrazine hydrate (0.442 mL, 4.59 mmol) were added. The reaction mixture was stirred at 90° C. After 3 hours the reaction was completed. The reaction mixture was filtered and the organic phase was evaporated under vacuum affording 1.1408 g of a dark orange solid that was charged on a 10 g SCX cartridge. It was then flushed with 200 mL of ethanol followed by 50 mL of 2M solution of ammonia in MeOH. The ammonia eluate was evaporated under vacuum to afford the title compound as dark orange solid (456.1 mg).
Name
2-[(2-ethylphenyl)oxy]-5-nitropyridine
Quantity
623 mg
Type
reactant
Reaction Step One
Name
Intermediate 45
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.442 mL
Type
reactant
Reaction Step Two
Quantity
244 mg
Type
catalyst
Reaction Step Two

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